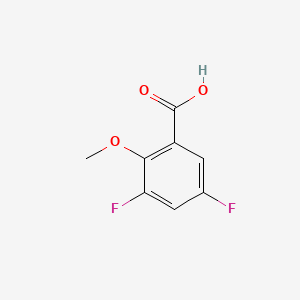

3,5-Difluoro-2-methoxybenzoic acid

描述

Significance of Fluoroaromatic Carboxylic Acids as Advanced Synthetic Building Blocks

Fluoroaromatic carboxylic acids are a class of organic compounds that have gained significant traction as advanced synthetic building blocks. The introduction of fluorine atoms into an aromatic carboxylic acid framework can dramatically alter the molecule's physical, chemical, and biological properties. hokudai.ac.jpnih.gov This strategic fluorination can enhance metabolic stability, increase binding affinity to biological targets, and modify acidity and lipophilicity, making these compounds highly valuable in drug discovery and the development of agrochemicals and functional materials. hokudai.ac.jpnih.govossila.com The versatility of carboxylic acids allows them to serve as precursors to a wide range of other functional groups, including esters, amides, and acid chlorides, further expanding their synthetic utility. numberanalytics.comlongdom.org

Historical Development and Initial Academic Investigations Pertaining to 3,5-Difluoro-2-methoxybenzoic acid

While a detailed historical account of the initial synthesis of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader development of fluorination and carboxylation techniques in organic chemistry. The synthesis of related compounds, such as 3,5-dimethoxy-2,4-difluorobenzoic acid, has been achieved through multi-step sequences involving nitration, methoxylation, reduction, and diazotization, starting from tetrafluorobenzoic acid. researchgate.net These methodologies highlight the intricate chemical transformations required to achieve specific substitution patterns on a benzene (B151609) ring. The commercial availability of this compound from various chemical suppliers indicates its established role as a research chemical. fishersci.ptsynquestlabs.com

Overview of Key Academic Research Domains Focused on this compound

The unique combination of functional groups in this compound has positioned it as a valuable tool in several key areas of academic research.

Research efforts are continually focused on developing novel and efficient methods for the synthesis of fluorinated aromatic compounds. The regioselective synthesis of fluorine-containing aromatic carboxylic acids from readily available starting materials and carbon dioxide using techniques like organic electrolysis represents a significant advancement in this field. hokudai.ac.jp Such methods offer the potential for more sustainable and cost-effective production of valuable building blocks like this compound.

The characterization of this compound and its derivatives relies on a suite of advanced spectroscopic and analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm the molecular structure and purity. researchgate.net X-ray crystallography has been employed for the structural elucidation of related compounds like 3,5-difluorobenzoic acid, revealing details about its solid-state conformation and intermolecular interactions, such as the formation of hydrogen-bonded dimers. researchgate.net

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| CAS Number | 180068-67-1 |

| Molecular Formula | C8H6F2O3 |

| Molecular Weight | 188.13 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=C(C=C(C=C1F)F)C(=O)O |

| InChI | InChI=1S/C8H6F2O3/c1-13-7-5(10)3-4(9)2-6(7)8(11)12/h2-3H,1H3,(H,11,12) |

| InChIKey | YYZBRPSJLASNKL-UHFFFAOYSA-N |

This data is compiled from various chemical supplier databases. synquestlabs.comsigmaaldrich.com

The reactivity of this compound is centered around its carboxylic acid and difluoromethoxy-substituted aromatic ring. The carboxylic acid group can undergo typical reactions such as esterification and amidation. cymitquimica.com The fluorine atoms and methoxy (B1213986) group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions. For instance, the fluorine substituent in related compounds like 3-fluoro-4-methoxybenzoic acid enables nucleophilic aromatic substitution. ossila.com

Computational chemistry provides valuable insights into the properties and reactivity of molecules like this compound. Theoretical calculations can predict various physicochemical properties, including acidity (pKa), lipophilicity (logP), and molecular geometry. lookchem.com These computational models aid in understanding the impact of fluorine and methoxy substituents on the electronic structure and reactivity of the molecule, guiding synthetic strategies and the design of new derivatives with desired properties.

Application as a Core Scaffold in Specialized Chemical Synthesis

The molecular architecture of this compound makes it an attractive core scaffold for the construction of diverse and complex chemical entities. A core scaffold in chemical synthesis refers to a central molecular framework upon which various functional groups and structural motifs can be systematically added to generate a library of related compounds. This approach is fundamental in drug discovery and materials science for establishing structure-activity relationships.

Fluorinated benzoic acids, as a class, are recognized as important intermediates in the synthesis of biologically active compounds. For instance, related structures like 2,4-dichloro-3,5-difluorobenzoic acid and 3,5-dimethoxy-2,4-difluorobenzoic acid serve as key intermediates in the preparation of quinolone antibacterials and impurities of drugs like moxifloxacin. researchgate.netresearchgate.net The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity.

While specific, detailed research on the extensive use of this compound as a core scaffold for a large library of compounds is not widely detailed in publicly available literature, its structural similarity to other key fluorinated benzoic acid intermediates strongly suggests its utility in this capacity. cymitquimica.comossila.com The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are common reactions in the synthesis of pharmaceutical agents. For example, the transformation of the carboxylic acid group in related molecules like 3-Fluoro-4-methoxybenzoic acid into a benzoyl chloride enhances its reactivity for further synthetic elaborations. ossila.com This highlights the potential of this compound to be similarly activated and utilized in the synthesis of novel compounds.

The general synthetic utility of fluorinated benzoic acids is well-established, as they are used to create a variety of derivatives with potential biological activities. The synthesis of flavones from 2-methoxybenzoic acids and the creation of bioactive hydrazide derivatives from fluorobenzoic acids are examples of how this class of compounds serves as a foundational element in constructing more complex molecular architectures. researchgate.net

Development of Advanced Analytical Techniques for Research Matrices

The ability to accurately and precisely detect and quantify a chemical compound within a complex mixture, or research matrix, is crucial for both synthetic and biological studies. The development of advanced analytical techniques for compounds like this compound is essential for monitoring reaction progress, assessing purity, and conducting pharmacokinetic studies.

For the broader class of fluorinated aromatic carboxylic acids, a variety of sophisticated analytical methods have been developed and are applicable. cas.org These methods are designed to be sensitive and selective, allowing for the detection of trace amounts of the analyte.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and widely used techniques for the analysis of such compounds. researchgate.net In a typical HPLC method, the compound is separated from other components in a mixture based on its interactions with a stationary phase (the column) and a mobile phase (the solvent). The separated compound is then detected, often by UV-Vis spectroscopy.

For enhanced sensitivity and structural confirmation, HPLC is often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). In LC-MS, after separation by HPLC, the analyte is ionized and its mass-to-charge ratio is determined, providing a highly specific identification. LC-MS/MS takes this a step further by fragmenting the initial ion and analyzing the resulting fragment ions, which provides even greater structural information and specificity.

The validation of an analytical procedure is a critical step to ensure its reliability. europa.eu This process involves demonstrating the method's specificity, linearity, accuracy, precision, and limits of detection and quantitation. Key parameters for a hypothetical HPLC method for a substituted benzoic acid are outlined in the table below, based on general principles of analytical method validation.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of 5 concentrations are recommended, with a correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Reported as percent recovery of a known added amount, typically within 98-102%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Expressed as the relative standard deviation (RSD), typically < 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

While a specific, validated analytical method for this compound in a complex research matrix is not detailed in the available search results, the established methodologies for related fluorinated aromatic acids provide a strong foundation for its analysis. The development of such methods would be a crucial component of any research program involving this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-difluoro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVHLVDNBMQMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70939297 | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886498-75-5, 180068-67-1 | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70939297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,5 Difluoro 2 Methoxybenzoic Acid

Regioselective and Chemoselective Synthetic Pathways to 3,5-Difluoro-2-methoxybenzoic acid

Achieving the specific substitution pattern of this compound—a methoxy (B1213986) group flanked by a carboxyl group and a fluorine atom, with another fluorine at the 5-position—is a significant synthetic challenge. The electronic properties and steric hindrance of the substituents must be carefully managed to direct incoming reagents to the desired positions.

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making aryl fluorides generally unreactive and challenging substrates for traditional cross-coupling reactions. However, significant advancements have been made in activating these inert bonds, primarily using nickel and palladium catalysts. These methods are crucial for the late-stage functionalization of fluorinated aromatic cores.

Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings, have been adapted for C-F bond functionalization under mild conditions. These reactions allow for the introduction of aryl, heteroaryl, and alkyl substituents onto a polyfluoroaryl scaffold. While palladium-catalyzed cross-coupling with aryl fluorides is less common than with other aryl halides, methods have been developed using specific ligands or activation modes, such as η6-coordination to a metal complex like Cr(CO)₃ or the presence of strong electron-withdrawing groups on the aromatic ring. For instance, palladium-catalyzed coupling of aryl fluorides with Grignard reagents has been shown to proceed, albeit sometimes requiring harsh conditions or microwave irradiation to achieve high yields. Nickel catalysts, being more electron-rich, are often more effective at the oxidative addition of the strong C-F bond.

Process Optimization and Scalability Considerations for Research-Scale Production of this compound

While the directed ortho-metalation approach is effective for the laboratory-scale synthesis of this compound, scaling up the production to a research scale (grams to tens of grams) requires careful consideration of several process parameters to ensure safety, efficiency, and reproducibility.

Key Optimization Parameters:

Choice of Lithiating Agent and Stoichiometry: The choice between n-BuLi and s-BuLi can influence the reaction rate and selectivity. While s-BuLi is more reactive and can sometimes lead to higher yields or faster reactions, it is also more hazardous and expensive. For research-scale production, optimizing the stoichiometry of the chosen lithiating agent is crucial. Using a slight excess can ensure complete conversion of the starting material, but a large excess can lead to side reactions and purification challenges.

Solvent and Concentration: Tetrahydrofuran (THF) is a common solvent for lithiation reactions due to its ability to solvate the organolithium species. The concentration of the reaction mixture can impact reaction kinetics and heat transfer. More dilute conditions can help to control the exothermicity of the reaction, which is a critical safety consideration, especially during scale-up.

Temperature Control: Lithiation reactions are highly exothermic and are typically performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and to control side reactions. Maintaining a stable low temperature throughout the addition of the lithiating agent and the subsequent carboxylation step is paramount for achieving high yields and purity. For research-scale production, a reliable cooling system, such as a cryostat, is often necessary.

Addition Rates: The rate of addition of the organolithium reagent to the solution of 2,6-difluoroanisole, and the subsequent addition of the aryllithium solution to dry ice, must be carefully controlled. A slow and controlled addition helps to manage the reaction exotherm and prevent localized overheating, which could lead to undesired byproducts.

Quenching Procedure: The method of quenching the aryllithium intermediate with carbon dioxide can significantly affect the yield of the carboxylic acid. Adding the aryllithium solution to a large excess of freshly crushed, high-purity dry ice is generally preferred over bubbling CO₂ gas through the solution, as the former method ensures a consistently high concentration of the electrophile.

Workup and Purification: The workup procedure should be optimized to efficiently separate the product from unreacted starting material and byproducts. This typically involves an acid-base extraction to isolate the carboxylic acid. The choice of extraction solvents and the pH of the aqueous phase should be fine-tuned. For purification, recrystallization is often a scalable and effective method for obtaining high-purity material. The choice of recrystallization solvent or solvent system is a key parameter to investigate.

Scalability Challenges and Mitigation Strategies:

Heat Transfer: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to runaway reactions if not properly managed. Using a jacketed reactor with an efficient cooling system and ensuring good agitation are crucial for maintaining temperature control.

Handling of Pyrophoric Reagents: Organolithium reagents like n-BuLi and s--BuLi are pyrophoric and require careful handling under an inert atmosphere (e.g., argon or nitrogen). At a larger scale, the risks associated with handling these reagents increase. Implementing robust safety protocols, using appropriate personal protective equipment, and employing specialized equipment for the transfer of pyrophoric liquids are essential.

Mixing and Homogeneity: Ensuring efficient mixing is critical for maintaining a homogeneous reaction mixture and preventing localized "hot spots." The type and speed of the agitator should be chosen to provide adequate mixing for the specific reactor geometry and reaction volume.

By systematically optimizing these parameters and addressing the challenges associated with scalability, the research-scale production of this compound via directed ortho-metalation can be performed in a safe, efficient, and reproducible manner.

Sophisticated Structural Elucidation and Spectroscopic Characterization of 3,5 Difluoro 2 Methoxybenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in both solution and the solid state. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive nucleus for analysis.

Solid-State NMR for Polymorphic Forms and Intermolecular Interactions

Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Relationships

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning the proton and carbon signals in the NMR spectrum of 3,5-Difluoro-2-methoxybenzoic acid.

COSY would reveal the scalar coupling between adjacent protons on the aromatic ring.

HSQC would correlate each proton to its directly attached carbon atom.

HMBC would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the methoxy (B1213986) group, the aromatic ring, and the carboxylic acid moiety.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of atoms, which is useful for determining the preferred conformation of the molecule in solution.

Fluorine-19 NMR Chemical Shift Anisotropy and Scalar Coupling Constants

¹⁹F NMR is a highly sensitive technique for studying fluorinated organic molecules due to the 100% natural abundance of the ¹⁹F nucleus. azom.com The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, making it an excellent probe for substituent effects. azom.comacs.org

For this compound, the two fluorine atoms are in different chemical environments and would be expected to show distinct signals in the ¹⁹F NMR spectrum. The chemical shift of each fluorine would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group.

The magnitude of the coupling constants between the fluorine atoms (JFF) and between the fluorine and proton atoms (JHF) provides valuable structural information. azom.com These scalar coupling constants are transmitted through the chemical bonds and their values can help to confirm the substitution pattern on the aromatic ring.

To illustrate the expected ¹⁹F NMR data, the following table presents typical chemical shift ranges for fluorinated aromatic compounds.

| Fluorine Position | Typical ¹⁹F Chemical Shift Range (ppm) |

| ortho to an electron-donating group | -130 to -150 |

| meta to an electron-donating group | -110 to -120 |

| ortho to an electron-withdrawing group | -90 to -110 |

| meta to an electron-withdrawing group | -100 to -115 |

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and details of the crystal packing.

Crystal Packing Motifs and Hydrogen Bonding Networks

For this compound, the crystal structure would be expected to be dominated by hydrogen bonding interactions involving the carboxylic acid group. Benzoic acids typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two molecules. researchgate.net

Polymorphism, Pseudopolymorphism, and Co-crystallization Strategies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have a significant impact on their physical properties. While there are no specific reports on the polymorphism of this compound, it is a possibility that should be considered. Different polymorphs would exhibit distinct crystal packing arrangements and hydrogen bonding networks, which could be identified by X-ray diffraction and solid-state NMR.

Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The potential for this compound to form pseudopolymorphs would depend on the crystallization solvent.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a widely used strategy to modify the physicochemical properties of a compound. Co-crystals of this compound with other molecules, such as other carboxylic acids or nitrogen-containing heterocycles, could be designed to create novel hydrogen bonding motifs and supramolecular architectures.

The following table summarizes the key crystallographic parameters that would be determined from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Information Provided |

| Crystal System and Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions | The size and shape of the repeating unit of the crystal. |

| Bond Lengths and Angles | The precise geometry of the molecule. |

| Torsion Angles | The conformation of the molecule in the solid state. |

| Hydrogen Bond Geometries | The distances and angles of the hydrogen bonds. |

Conformational Analysis in the Crystalline State

In the solid state, the conformation of benzoic acid derivatives is significantly influenced by the interplay of intramolecular steric effects and intermolecular forces, primarily hydrogen bonding. For this compound, the crystalline structure is predicted to be dominated by the formation of centrosymmetric dimers. This occurs through robust intermolecular hydrogen bonds between the carboxylic acid functional groups of two adjacent molecules, forming a characteristic R²₂(8) ring motif. This dimerization is a well-documented phenomenon in the crystal structures of a vast majority of carboxylic acids. uky.eduucl.ac.uk

The planarity of the molecule is a key aspect of its conformation. While the benzene (B151609) ring itself is planar, the orientation of the carboxylic acid and methoxy groups relative to the ring can vary. Theoretical calculations on similar molecules, such as 2-fluorobenzoic acid and the parent benzoic acid, indicate that conformers with the carboxylic group coplanar with the phenyl ring are energetically favored. mdpi.comnih.gov For this compound, steric hindrance between the ortho-methoxy group and the carboxylic acid group, as well as potential weak intramolecular hydrogen bonding between the methoxy oxygen and the carboxylic acid hydrogen, will dictate the final torsional angles. The fluorine atoms at the 3 and 5 positions are expected to have a lesser steric impact on the conformation of the primary functional groups but will influence the electronic properties and intermolecular packing through dipole-dipole and other weak interactions. The substitution pattern can be a determining factor in whether a compound exhibits polymorphism, the ability to exist in multiple crystal forms. uky.edu

Detailed single-crystal X-ray diffraction analysis would be required to definitively determine the bond lengths, bond angles, torsional angles, and the specific packing arrangement in the crystal lattice of this compound. Such an analysis would precisely describe the geometry of the hydrogen-bonded dimers and quantify the non-covalent interactions that stabilize the crystal structure.

Vibrational Spectroscopy for Functional Group and Molecular Structure Correlation

Vibrational spectroscopy, encompassing both Raman and Infrared techniques, provides a powerful non-destructive means to probe the molecular structure and identify functional groups within a compound.

Advanced Raman Spectroscopy for Lattice Vibrations and Molecular Fingerprinting

In the solid state, low-frequency Raman spectroscopy (typically below 200 cm⁻¹) is especially valuable for studying lattice vibrations, also known as phonon modes. These vibrations are characteristic of the crystalline structure as a whole and are sensitive to the packing arrangement and intermolecular forces. The observation of sharp, well-defined peaks in the low-frequency region would be indicative of a well-ordered crystalline material. Analysis of these phonon modes can help differentiate between potential polymorphs, as different crystal packing arrangements would result in distinct lattice vibration frequencies. Spectroscopic studies on similar compounds, like 3,5-dimethyl-4-methoxybenzoic acid, have successfully utilized Raman spectroscopy to characterize fundamental vibrational transitions. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy in Solution and Solid Phases

Fourier-Transform Infrared (FTIR) spectroscopy is highly sensitive to polar functional groups and is a staple technique for structural elucidation. The FTIR spectrum of this compound will be dominated by absorptions from the carboxylic acid and methoxy groups.

In the solid phase , the most prominent feature is typically a very broad absorption band in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. ucl.ac.uk The C=O stretching vibration of the carboxyl group appears as a strong, sharp band, typically around 1680-1710 cm⁻¹. The C-O stretching and O-H bending vibrations of the dimer are expected in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively. Asymmetric and symmetric C-O-C stretching from the methoxy group would appear around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. The C-F stretching vibrations will produce strong absorptions, typically in the 1100-1300 cm⁻¹ range.

In a dilute solution using a non-polar solvent, the intermolecular hydrogen bonds of the dimer are broken, leading to the presence of the monomeric form. This results in significant spectral changes: the broad O-H stretch of the dimer is replaced by a sharper, weaker free O-H stretching band at higher frequency (around 3500-3570 cm⁻¹). The C=O stretching band also shifts to a higher frequency (1730-1760 cm⁻¹) due to the absence of hydrogen bonding. Comparing the solid-state and solution-phase spectra provides clear evidence of the hydrogen bonding interactions within the crystal. ucl.ac.uk

| Functional Group | Phase | Expected Vibrational Frequency (cm⁻¹) | Type of Vibration |

| Carboxylic Acid O-H | Solid (Dimer) | 2500 - 3300 (very broad) | Stretching |

| Carboxylic Acid O-H | Solution (Monomer) | 3500 - 3570 (sharp) | Stretching |

| Carboxylic Acid C=O | Solid (Dimer) | 1680 - 1710 (strong) | Stretching |

| Carboxylic Acid C=O | Solution (Monomer) | 1730 - 1760 (strong) | Stretching |

| Methoxy C-O-C | Solid/Solution | ~1250 (asymmetric), ~1030 (symmetric) | Stretching |

| Aromatic C-F | Solid/Solution | 1100 - 1300 (strong) | Stretching |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the low volatility and polar nature of carboxylic acids, direct analysis of this compound by GC-MS is challenging, as it can lead to poor peak shape and thermal degradation. researchgate.net Therefore, derivatization is required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. nih.govnih.gov

Common derivatization reagents include:

Silylating agents: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with the acidic proton to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester, respectively. nih.govchromforum.org

Esterification agents: Reagents such as BF₃ in methanol (B129727) can be used to form the methyl ester. chromforum.org

Once derivatized, the compound can be readily analyzed by GC-MS. The electron ionization (EI) mass spectrum of the derivative will provide key structural information. For example, the TBDMS derivative would be expected to show characteristic fragments corresponding to the loss of a methyl group (M-15), a tert-butyl group (M-57), and other specific cleavages that can confirm the structure of the original molecule. nih.gov The high resolution of the mass spectrometer allows for the confirmation of the elemental composition of these fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is ideally suited for the analysis of this compound in complex matrices, often without the need for derivatization. psu.edu The compound can be separated from other components using reverse-phase liquid chromatography.

In the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode, the molecule will be detected as the deprotonated molecular ion, [M-H]⁻, with a specific mass-to-charge ratio (m/z). For this compound (C₈H₆F₂O₃), the expected accurate mass for the [M-H]⁻ ion would be approximately 187.0212.

Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate a unique fragmentation pattern that confirms the structure. For the [M-H]⁻ ion of this compound, the expected fragmentation pathway would likely involve:

Decarboxylation: The most common fragmentation for deprotonated benzoic acids is the loss of CO₂ (44 Da), which would result in a fragment ion at m/z 143. psu.edusci-hub.se

Loss of a methyl radical: Loss of a methyl group (•CH₃, 15 Da) from the methoxy substituent is another plausible pathway.

Combined losses: Subsequent or combined losses, such as the loss of both a methyl group and carbon monoxide (CO), could also be observed.

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 3,5 Difluoro 2 Methoxybenzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid functional group is a primary site of reactivity in 3,5-Difluoro-2-methoxybenzoic acid, participating in several common transformations.

The conversion of this compound into esters and amides is fundamental for creating derivatives. These reactions typically involve the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of the carboxylic acid, often catalyzed by an acid.

While specific kinetic and thermodynamic data for the esterification and amidation of this compound are not extensively documented in publicly available literature, the reaction's feasibility can be inferred from general principles. The kinetics of such reactions are influenced by the electronic nature of the substituents on the benzoic acid ring. The two electron-withdrawing fluorine atoms are expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of nucleophilic attack compared to unsubstituted benzoic acid. Conversely, the electron-donating methoxy (B1213986) group, particularly its resonance effect, may slightly counteract this activation.

To enhance reactivity, particularly for less reactive nucleophiles, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride. For instance, related compounds like 3-Fluoro-4-methoxybenzoic acid are treated with thionyl chloride to form the corresponding benzoyl chloride, which then readily reacts with nucleophiles. ossila.com

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation in organic synthesis. For most aromatic carboxylic acids, including substituted benzoic acids, this reaction is not spontaneous and requires harsh conditions, such as high temperatures and the presence of a catalyst, often a copper salt.

Specific studies detailing the decarboxylation pathways for this compound are scarce. Generally, the stability of the aryl anion intermediate formed upon CO₂ loss influences the reaction's facility. The electron-withdrawing fluorine atoms on the ring would offer some stabilization to a negative charge, potentially making it more susceptible to decarboxylation than benzoic acid itself, but this effect is not typically strong enough to enable the reaction under mild conditions. Therefore, selective functionalization through a decarboxylation route for this specific compound is not a commonly reported strategy without specialized reagents or conditions.

The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. The direct reduction of carboxylic acids is a challenging transformation that traditionally requires powerful reducing agents. nih.gov

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes are effective for the complete reduction of benzoic acids to their corresponding benzyl (B1604629) alcohols. More recently, catalytic methods have been developed as milder alternatives. For example, manganese(I)-catalyzed hydrosilylation using phenylsilane (B129415) (PhSiH₃) can reduce various aromatic acids to alcohols in excellent yields. nih.gov Another method involves using sodium borohydride (B1222165) in combination with bromine (NaBH₄–Br₂) in refluxing THF, which has proven effective for reducing various benzoic acids. sci-hub.se The existence of 3,5-Difluoro-2-methoxybenzyl alcohol as a chemical intermediate suggests that this transformation is well-established.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more delicate, as aldehydes are themselves easily reduced to alcohols. This requires the use of specific, less reactive reagents or carefully controlled reaction conditions. The commercial availability of 3,5-Difluoro-2-methoxybenzaldehyde indicates that synthetic routes for this partial reduction are known and practiced. riekemetals.com

| Reagent | Product | Typical Conditions | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Anhydrous ether or THF, followed by aqueous workup | nih.gov |

| Borane (BH₃·THF) | Primary Alcohol | Anhydrous THF | sci-hub.se |

| [MnBr(CO)₅] / PhSiH₃ | Primary Alcohol | 2-MTHF, 80 °C | nih.gov |

| NaBH₄ / Br₂ | Primary Alcohol | Refluxing THF | sci-hub.se |

| Modified Borohydrides or Catalytic Methods | Aldehyde | Specific conditions to prevent over-reduction | riekemetals.com |

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is adorned with both activating and deactivating substituents, leading to nuanced reactivity in substitution reactions.

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity of this reaction is dictated by the directing effects of the existing substituents. The rate-determining step is the initial attack by the electrophile, which forms a positively charged intermediate (arenium ion). mnstate.edu Substituents that stabilize this intermediate accelerate the reaction (activating groups), while those that destabilize it slow the reaction down (deactivating groups). mnstate.edu

For this compound, the directing effects are as follows:

-OCH₃ (Methoxy): A strongly activating, ortho-, para-directing group due to its ability to donate electron density via resonance.

-F (Fluoro): A deactivating, ortho-, para-directing group. It is deactivating due to its strong inductive electron withdrawal but directs ortho/para because of resonance donation.

-COOH (Carboxylic Acid): A moderately deactivating, meta-directing group due to its inductive and resonance electron-withdrawing effects.

The available positions for substitution are C4 and C6.

Substitution at C6: This position is ortho to the methoxy group, ortho to the C5-fluoro group, and meta to the carboxylic acid. However, it is sterically hindered by the adjacent methoxy group and the C5-fluoro group.

Substitution at C4: This position is para to the strongly activating methoxy group, ortho to the C5-fluoro group, and meta to the carboxylic acid.

Given the powerful para-directing effect of the methoxy group and the lower steric hindrance, electrophilic substitution is strongly favored at the C4 position.

| Substituent | Position | Electronic Effect | Directing Preference |

|---|---|---|---|

| -OCH₃ | C2 | Activating (Resonance) | Ortho, Para (to C4, C6) |

| -F | C3, C5 | Deactivating (Inductive) | Ortho, Para (to C2, C4, C6) |

| -COOH | C1 | Deactivating (Inductive/Resonance) | Meta (to C3, C5) |

Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on the aromatic ring by a nucleophile. The most common mechanism is the SₙAr (addition-elimination) pathway, which requires the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group (like a halide). libretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the fluorine atoms are potential leaving groups. However, the molecule is not strongly pre-disposed to classical SₙAr reactions under standard conditions.

The carboxylic acid group, a moderate EWG, is meta to both fluorine atoms and thus does not provide the necessary ortho/para activation.

The methoxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack.

Despite this, NAS reactions can occur under specific, forcing conditions. Research on related unprotected ortho-fluoro/methoxy benzoic acids has shown that displacement of the fluoro or methoxy group is possible using powerful nucleophiles like organolithium or Grignard reagents. researchgate.net This type of substitution is presumed to proceed through a pre-coordination of the organometallic reagent with the carboxylate, followed by an addition/elimination sequence. researchgate.net Therefore, while challenging, the fluorine atoms of this compound could potentially be displaced by very strong nucleophiles, likely targeting the C5 position due to a combination of electronic and steric factors.

Another potential, though less likely, mechanism is the elimination-addition pathway via a "benzyne" intermediate, which requires extremely strong basic conditions to deprotonate a ring hydrogen adjacent to a leaving group. masterorganicchemistry.com

Directed Metalation and Lithiation Strategies on the Aromatic Ring

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. In the case of substituted benzoic acids, the carboxylic acid group, after in-situ deprotonation to the carboxylate, can act as a potent DMG. researchgate.netquora.com The lithiation of this compound is a nuanced process where the directing abilities of the carboxylate, methoxy, and fluorine substituents are in competition.

In principle, several positions on the aromatic ring of this compound could be susceptible to lithiation. The primary directing groups are the carboxylate (formed by the reaction with an organolithium reagent) and the methoxy group. Both typically direct metalation to their ortho positions. wikipedia.orglibretexts.org The fluorine atoms, while considered moderate directing groups, also influence the acidity of adjacent protons. organic-chemistry.org

Based on the established hierarchy of directing groups, the carboxylate is generally a stronger directing group than a methoxy group. rsc.org For 2-methoxybenzoic acid, lithiation with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs exclusively at the C6 position, ortho to the carboxylate. quora.com This is attributed to the formation of a stable six-membered chelate between the lithium cation, the carboxylate oxygen, and the methoxy oxygen.

For this compound, the situation is more complex due to the presence of the two fluorine atoms. These electron-withdrawing groups increase the acidity of the ring protons, potentially influencing the site of lithiation. The C4 and C6 protons are the most likely candidates for abstraction. The directing vector of the carboxylate would favor lithiation at C6, while the methoxy group also directs to this position. The fluorine at C5 enhances the acidity of the C4 and C6 protons. The fluorine at C3 primarily acidifies the C4 proton.

Given these competing and reinforcing effects, the regioselectivity of lithiation can be highly dependent on the reaction conditions, including the choice of organolithium reagent and solvent.

Table 1: Potential Directed Metalation Sites and Influencing Factors

| Potential Lithiation Site | Primary Directing Group(s) | Activating/Deactivating Influence | Expected Outcome |

| C4 | -COOH (meta), -OCH₃ (meta), -F (ortho) | Activated by ortho-F at C3 and C5 | Possible, especially with stronger bases or different reaction conditions. |

| C6 | -COOH (ortho), -OCH₃ (ortho) | Activated by ortho-F at C5 | Highly probable due to the strong, cooperative directing effect of the carboxylate and methoxy groups. |

Influence of Fluorine and Methoxy Substituents on Reaction Profiles

The fluorine and methoxy substituents on the aromatic ring of this compound exert profound electronic and steric effects that significantly shape its reaction profiles.

Electronic Effects on Acidity, Basicity, and Reaction Rates

The electronic nature of the fluorine and methoxy groups has a dual character. The methoxy group is a π-donor through resonance and a σ-acceptor through induction. The fluorine atoms are strong σ-acceptors (inductive effect) and weak π-donors (resonance effect). libretexts.org

In electrophilic aromatic substitution reactions, the combined electron-withdrawing nature of the two fluorine atoms and the carboxyl group deactivates the ring, making these reactions generally slower. However, the methoxy group is an activating group and directs electrophiles to the ortho and para positions. In this molecule, the C4 and C6 positions are activated by the methoxy group. The fluorine atoms, while deactivating, also act as ortho, para-directors. libretexts.org The interplay of these directing effects will determine the regioselectivity of such reactions.

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -COOH | Electron-withdrawing | Electron-withdrawing | Deactivating |

| -OCH₃ | Electron-withdrawing | Electron-donating | Activating |

| -F | Electron-withdrawing | Electron-donating (weak) | Deactivating |

Steric Hindrance and Conformational Control on Reaction Outcomes

Steric hindrance plays a crucial role in the reactivity of this compound. The methoxy group at the C2 position and the fluorine atom at the C3 position create a sterically crowded environment around the carboxylic acid group and the C4 position.

This steric crowding influences the conformation of the molecule. The carboxyl group is likely to be twisted out of the plane of the aromatic ring to minimize steric repulsion with the adjacent methoxy group. wikipedia.org This has implications for reactions involving the carboxyl group itself.

In the context of directed metalation, the steric bulk of the substituents can influence the approach of the organolithium base and the subsequent electrophile. While the C6 position is electronically favored for lithiation due to the combined directing effects of the carboxylate and methoxy groups, the steric environment at this position is less hindered compared to the C4 position, which is flanked by the methoxy and a fluorine atom. This further supports the preference for C6 lithiation.

Mechanistic Studies and Transition State Analysis of Key Transformations

Detailed mechanistic studies and transition state analyses for reactions involving this compound are not extensively reported in the literature. However, we can infer the likely mechanisms based on studies of analogous systems.

The mechanism of directed ortho-lithiation is believed to proceed through the formation of a complex between the organolithium reagent and the directing group. wikipedia.org For this compound, after the initial acid-base reaction to form the lithium carboxylate, the lithium cation would coordinate to both the carboxylate and the ortho-methoxy group. This pre-lithiation complex correctly orients the organolithium base for the regioselective abstraction of the C6 proton. The transition state for this deprotonation step would involve a six-membered ring-like structure, which is energetically favorable.

Computational studies on similar substituted aromatic compounds could provide valuable insights into the transition state energies for lithiation at different positions, confirming the influence of the electronic and steric effects of the substituents. For instance, density functional theory (DFT) calculations on substituted benzoic acids have been used to analyze the components of the "ortho effect" and the relative acidities. researchgate.net Similar computational approaches could be applied to model the lithiation of this compound and to analyze the transition states of its subsequent reactions with various electrophiles.

Computational Chemistry and Theoretical Modeling of 3,5 Difluoro 2 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules. For 3,5-Difluoro-2-methoxybenzoic acid, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would provide fundamental insights into its chemical nature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy (B1213986) group would significantly influence the energy and distribution of these orbitals. The HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms of the methoxy and carboxyl groups, reflecting the regions of higher electron density. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the carbon atoms attached to the fluorine atoms, indicating the sites susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Note: This data is illustrative and based on typical values for similar aromatic compounds.

Electrostatic Potential Surface (EPS) Mapping and Charge Distribution Analysis

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would highlight regions of negative potential (in red) and positive potential (in blue). The most negative potential is anticipated around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the fluorine atoms, indicating their electrophilic nature. The most positive potential would be located on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation and interaction with bases.

Mulliken or Natural Population Analysis (NPA) would provide quantitative values for the partial charges on each atom. These calculations would likely confirm the strong negative charges on the oxygen and fluorine atoms and a significant positive charge on the acidic proton.

Vibrational Frequency Calculations and Spectroscopic Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-F stretching modes, and various aromatic C-C stretching and bending vibrations. Theoretical predictions are instrumental in assigning these experimental bands to specific molecular motions. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While DFT provides insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of this compound over time. MD simulations would be particularly useful for understanding the rotational freedom of the methoxy and carboxylic acid groups and how these conformations are influenced by the surrounding solvent molecules.

In a polar solvent like water, MD simulations would likely show the formation of hydrogen bonds between the solvent and the carboxylic acid group, which can stabilize certain conformations and influence the molecule's solubility and acidity. In nonpolar solvents, the molecule might exhibit different preferential conformations due to the lack of strong intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Analysis

QSPR and QSAR studies aim to correlate a molecule's structural or computed properties with its physical properties or biological activity, respectively. For this compound, a variety of molecular descriptors can be calculated.

Table 2: Illustrative QSPR/QSAR Descriptors for this compound

| Descriptor | Hypothetical Value | Implication |

| LogP | 2.5 | Lipophilicity |

| Polar Surface Area (PSA) | 46.5 Ų | Membrane permeability |

| Dipole Moment | 3.2 D | Polarity |

| Molar Refractivity | 40.1 cm³/mol | Molar polarizability |

Note: These values are representative and derived from general trends for similar molecules.

These descriptors are valuable in predicting properties such as solubility, lipophilicity (LogP), and potential for biological activity. For instance, a higher LogP value suggests better partitioning into lipid environments. Such models are often built upon datasets of related compounds to predict the properties of new molecules like this compound. researchgate.netnih.gov

Reaction Pathway Energetics and Transition State Optimization for Reaction Prediction

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. For this compound, one could investigate reactions such as esterification, amidation, or electrophilic aromatic substitution.

Derivatization and Utilization of 3,5 Difluoro 2 Methoxybenzoic Acid As a Versatile Synthetic Scaffold

Synthesis of Esters, Amides, and Acid Chlorides as Key Synthetic Intermediates

The carboxylic acid moiety of 3,5-Difluoro-2-methoxybenzoic acid is readily converted into a range of important synthetic intermediates, including esters, amides, and acid chlorides. These derivatives serve as versatile precursors for the introduction of the 3,5-difluoro-2-methoxyphenyl group into larger molecular frameworks.

Esters of this compound can be synthesized through various standard esterification methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common approach.

Amides are typically prepared by the reaction of the corresponding acid chloride with a primary or secondary amine. Alternatively, direct amidation of the carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods facilitate the formation of the amide bond under mild conditions.

Acid Chlorides , being highly reactive, are valuable intermediates for the synthesis of esters and amides. The conversion of this compound to its acid chloride is typically accomplished by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,5-difluoro-2-methoxybenzoyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution.

| Derivative | General Synthesis Method | Reagents |

| Esters | Fischer-Speier Esterification | Alcohol, H₂SO₄ (catalyst) |

| Amides | Amidation via acid chloride | Amine, Pyridine (base) |

| Amides | Direct Amidation | Amine, DCC or EDC (coupling agent) |

| Acid Chlorides | Acyl Chloride Formation | SOCl₂ or (COCl)₂ |

Development of Novel Fluoroaromatic Ligands and Organocatalyst Precursors

The unique electronic properties and steric profile of the 3,5-difluoro-2-methoxyphenyl group make it an interesting component in the design of novel ligands for coordination chemistry and precursors for organocatalysts. The fluorine atoms can engage in non-covalent interactions, influencing the conformational preferences and stability of metal complexes or catalyst-substrate interactions.

While specific examples of ligands or organocatalysts derived directly from this compound are not extensively documented in the provided search results, the general principles of ligand and catalyst design suggest its potential utility. For instance, amide or ester derivatives of this acid could be further functionalized with coordinating groups (e.g., pyridyl, phosphino) to create bidentate or polydentate ligands. The electronic impact of the fluorine and methoxy (B1213986) substituents can tune the electron density at the coordinating atom, thereby influencing the catalytic activity of the resulting metal complex.

Role in the Construction of Complex Organic Molecules

The structural motifs present in this compound make it a potentially valuable building block in the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

Building Block in Natural Product Synthesis

Although no specific instances of the use of this compound in the total synthesis of natural products were identified in the search results, its structural features are present in some bioactive molecules. For example, fluorinated and methoxylated phenyl rings are found in various natural products and their analogs. The synthetic versatility of this compound allows for its incorporation into larger scaffolds, potentially leading to the generation of novel analogs of known natural products with modified biological activities.

Precursor for Advanced Heterocyclic Compounds

The derivatization of this compound provides access to a range of intermediates that can be utilized in the synthesis of heterocyclic compounds. For instance, the corresponding amide derivatives can undergo intramolecular cyclization reactions to form nitrogen-containing heterocycles. The acid chloride can participate in Friedel-Crafts acylation reactions with aromatic or heteroaromatic substrates, followed by cyclization to yield various fused heterocyclic systems. The presence of fluorine atoms can enhance the reactivity of the aromatic ring towards certain cyclization pathways and can also impart desirable properties, such as increased metabolic stability, to the final heterocyclic products.

Application as a Monomer or Building Block in Advanced Materials Science

The rigid and electronically distinct nature of the 3,5-difluoro-2-methoxyphenyl unit suggests its potential as a monomer or building block for the synthesis of advanced materials with tailored properties.

Synthesis of Specialty Polymers and Functionalized Materials

While the direct polymerization of this compound is not a common application, its derivatives could serve as monomers in the synthesis of specialty polymers. For example, diol or diamine derivatives of this compound could be used in condensation polymerization reactions to produce polyesters or polyamides. The incorporation of the fluorinated methoxy-substituted aromatic ring into the polymer backbone would be expected to influence properties such as thermal stability, solubility, and optical characteristics. Furthermore, functionalized materials could be prepared by grafting derivatives of this compound onto surfaces or into the pores of other materials, thereby modifying their surface properties.

Design of Self-Assembling Systems and Supramolecular Architectures

There is currently no specific information available in the reviewed scientific literature regarding the use of this compound as a primary building block for the design of self-assembling systems or complex supramolecular architectures. Research on related fluorinated benzoic acids suggests that the fluorine atoms could participate in halogen bonding and influence aromatic stacking interactions, while the carboxylic acid and methoxy groups could engage in hydrogen bonding and dipole-dipole interactions. However, without dedicated studies on this compound, any discussion of its potential in this area remains speculative.

Development of Liquid Crystalline Materials

Similarly, a review of existing research did not uncover any studies focused on the synthesis or characterization of liquid crystalline materials derived from this compound. The unique electronic properties conferred by the fluorine and methoxy groups could theoretically be exploited to tune the mesomorphic properties of potential liquid crystals. For instance, the introduction of fluorine atoms is a common strategy for modifying the dielectric anisotropy and viscosity of liquid crystal molecules. Nevertheless, there are no specific examples or data tables in the available literature to report on the liquid crystalline behavior of derivatives of this compound.

Structure Activity Relationship Sar and Molecular Recognition Studies Involving 3,5 Difluoro 2 Methoxybenzoic Acid Derivatives

Design and Synthesis of Analogs for Chemical Probe Development in Biological Systems

The development of chemical probes from 3,5-Difluoro-2-methoxybenzoic acid analogs is a strategic approach to investigating biological systems. These probes are designed to interact with specific targets, allowing for the interrogation of biological pathways and mechanisms.

A notable example involves the synthesis of a 2'-deoxyuridine (B118206) derivative modified with a 3,5-difluoro-4-methoxybenzylidene imidazolinone (DFMBI). nih.gov This analog was developed as a fluorescence turn-on DNA hybridization probe. nih.gov The synthesis involves conjugating the non-fluorescent DFMBI to a nucleic acid base via a flexible spacer. nih.gov This modified monomer can then be incorporated into oligonucleotides. Upon hybridization with a complementary mRNA sequence, such as the human epidermal growth factor receptor 2 (HER2) breast cancer marker, the fluorophore intercalates between the DNA strands, leading to a significant enhancement in fluorescence. nih.gov This "turn-on" mechanism is attributed to the restricted rotation of the fluorophore upon intercalation. nih.gov The 3,5-difluoro substitution on the benzylidene ring is crucial for enhancing the photophysical properties of the probe compared to its non-fluorinated counterpart. nih.gov

The synthesis of such probes often requires multi-step reaction sequences. For instance, the synthesis of 3,5-dimethoxy-2,4-difluorobenzoic acid, a related compound, is achieved from 2,3,4,5-tetrafluorobenzoic acid through nitration, methoxyl substitution, reduction of the nitro group, diazotisation, and subsequent reduction. researchgate.net This highlights the synthetic versatility required to produce specifically functionalized analogs for biological applications.

Elucidation of Fluorine Substitution Effects on Binding Affinity and Selectivity in Ligand-Target Interactions

The strategic incorporation of fluorine atoms into a ligand, such as in this compound derivatives, profoundly influences its binding affinity and selectivity for a biological target. Fluorine's high electronegativity and small van der Waals radius allow it to modulate the electronic and steric properties of a molecule without adding significant bulk. nih.govnih.gov

Fluorine can enhance binding affinity through various non-covalent interactions, including hydrogen bonds and multipolar interactions. nih.govnih.gov While organic fluorine is a weak hydrogen bond acceptor, it can form favorable interactions with polar hydrogen atoms in a protein's binding pocket. nih.gov For example, studies on thrombin inhibitors have shown that replacing a hydrogen atom with fluorine can lead to a five-fold increase in potency due to a close contact (3.1 Å) between the fluorine and a carbonyl group of an asparagine residue. nih.gov

Furthermore, the electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups. nih.gov For instance, fluorinating a tyrosine residue decreases the pKa of its hydroxyl group. nih.gov This modification can alter the ionization state of the ligand at physiological pH, thereby affecting its interaction with the target protein.

The introduction of fluorine can also impact the conformational flexibility of a ligand. Fluorinated ligands may exhibit lower conformational flexibility in their unbound state, leading to a smaller entropic penalty upon binding to a receptor. nih.gov This can contribute to a more favorable binding free energy.

Rational Design of Derivatives for Specific Molecular Interactions and Receptor Binding

The rational design of this compound derivatives leverages an understanding of ligand-protein interactions to optimize binding to specific molecular targets. This process often involves iterative cycles of design, synthesis, and biological evaluation. rsc.org

A key strategy in rational design is to introduce functional groups that can form specific, high-affinity interactions with the target receptor. For example, in the development of inhibitors for the enzyme SIRT5, a series of di-substituted 2-hydroxybenzoic acid analogs were synthesized. nih.gov It was found that di-substitution at the 3 and 4 positions of the phenyl ring was preferred over 2,4-disubstitution, likely due to more favorable steric interactions within the binding site. nih.gov

The synthesis of these rationally designed derivatives often involves multi-step chemical processes. For instance, the synthesis of certain SIRT5 inhibitors required a sequence of reactions including coupling, chlorination, condensation, bromination, and cyclization to build the final complex molecule. nih.gov

Computational tools play a crucial role in the rational design process. By modeling the interactions between a ligand and its target, researchers can predict which modifications are most likely to improve binding affinity and selectivity. This approach was used in the development of novel norfloxacin (B1679917) hydroxamic acid derivatives, where additional metal-chelating and hydrophobic pharmacophores were designed to enable interactions with multiple drug targets. rsc.org

Computational Docking and Molecular Modeling in Ligand-Protein Recognition Studies

Computational docking and molecular modeling are indispensable tools for understanding the interactions between ligands, such as derivatives of this compound, and their protein targets. These methods provide detailed insights into the binding modes and energetics of ligand-protein complexes. mdpi.comnih.gov

Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a protein. mdpi.com For example, in a study of benzoic acid derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking was used to predict their binding affinity and interactions with key amino acid residues in the binding pocket. mdpi.com The results of these simulations can help to identify promising lead compounds for further development. mdpi.com

Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-protein recognition by simulating the movement of atoms over time. nih.gov These simulations can be used to calculate the binding free energy of a complex, which provides a more accurate measure of binding affinity than docking scores alone. nih.gov End-point free energy calculation methods, such as MM-GBSA and MM-PBSA, are commonly used to analyze the results of MD simulations and provide a detailed understanding of the forces driving molecular recognition. nih.gov

These computational approaches are particularly valuable for studying the effects of fluorine substitution. Detailed computational models are essential to disentangle the various effects of fluorine substituents, including their influence on hydrogen bonding networks and water molecules at the ligand-protein interface. nih.gov By combining computational modeling with experimental data, researchers can gain a comprehensive understanding of the structure-activity relationships of fluorinated ligands and rationally design more potent and selective therapeutic agents. nih.gov

Advanced Analytical Methods for the Detection and Quantification of 3,5 Difluoro 2 Methoxybenzoic Acid in Research Matrices

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modalities

High-Performance Liquid Chromatography (HPLC) is a pivotal technique in analytical chemistry for the separation, identification, and quantification of components within a mixture. When combined with advanced detection systems, its capabilities for analyzing 3,5-Difluoro-2-methoxybenzoic acid are significantly amplified. The purity of this compound is often assessed by HPLC, with specifications frequently requiring a purity of 98% or greater. capotchem.com

While this compound is not chiral, its derivatives, which may be synthesized for various research applications, can possess chirality. Chiral HPLC is an indispensable method for the separation of enantiomers, which are non-superimposable mirror images of a molecule. This separation is critical as enantiomers can exhibit distinct biological activities. The separation is typically accomplished using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Typically a mixture of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol) |

| Detector | UV at a wavelength appropriate for the derivative |

| Flow Rate | Optimized for resolution and analysis time |

| Temperature | Controlled to ensure reproducibility |

| This table presents typical conditions for chiral HPLC and would be specifically adapted for the derivatives of this compound. |

For the detection of minute quantities of this compound, coupling HPLC with highly sensitive detectors is crucial.

Liquid Chromatography-Diode Array Detection (LC-DAD): This technique furnishes spectral data across a range of wavelengths, which aids in assessing peak purity and confirming compound identity. The chromophoric nature of this compound allows for sensitive detection via UV-Vis absorbance.

Liquid Chromatography-Fluorescence Detection (LC-Fluorescence): If the compound is inherently fluorescent or can be derivatized with a fluorescent tag, LC-Fluorescence provides outstanding sensitivity and selectivity. This is especially beneficial when analyzing complex matrices where background interference can pose a significant challenge.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) is a high-resolution separation technique that employs an electric field to separate ions based on their electrophoretic mobility. Its high efficiency, rapid analysis times, and minimal sample consumption make it a compelling alternative to HPLC. For an acidic compound such as this compound, capillary zone electrophoresis (CZE) is the preferred mode. The separation is predicated on the charge-to-size ratio of the analyte. The substantial resolving power of CE can be advantageous in distinguishing this compound from closely related impurities.

| Parameter | Condition |

| Capillary | Fused silica, typically with an internal diameter of 25-75 µm |

| Background Electrolyte | A buffer solution at a pH that ensures the analyte is charged (e.g., borate (B1201080) buffer) |

| Voltage | High voltage (e.g., 15-30 kV) applied across the capillary |

| Detection | Commonly UV detection at a wavelength where the analyte absorbs |

| Temperature | Maintained at a constant temperature to ensure migration time reproducibility |

| This table outlines typical CE parameters that would be optimized for the analysis of this compound. |

Electrochemical Methods for Quantitative Analysis and Redox Behavior

Electrochemical methods present a sensitive and economical approach for the quantitative analysis of electroactive compounds. Techniques such as cyclic voltammetry (CV) can be utilized to investigate the redox behavior of this compound, offering insights into its electron transfer characteristics. For quantitative measurements, differential pulse voltammetry (DPV) or square wave voltammetry (SWV) can be employed, providing low detection limits. The applicability of these methods is contingent on the electrochemical activity of the methoxy (B1213986) and carboxylic acid functional groups within the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a potent primary analytical method for ascertaining the concentration of a substance without the necessity of a calibration curve with a substance-specific standard. By integrating the signals of the analyte against a certified internal standard of known concentration, a direct and highly precise quantification of this compound can be realized. The distinct signals from the fluorine (¹⁹F NMR) and proton (¹H NMR) nuclei in the molecule serve as specific markers for its quantification. This method is particularly esteemed for its accuracy and traceability to the International System of Units (SI).

| Parameter | Value |

| Nucleus | ¹H or ¹⁹F |

| Internal Standard | A certified reference material with known purity and protons that do not overlap with the analyte signals |

| Solvent | A deuterated solvent in which both the analyte and internal standard are fully soluble |

| Relaxation Delay (d1) | Set to be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest to ensure full relaxation |

| The selection of the internal standard and solvent is paramount for accurate qNMR analysis and must be carefully considered to prevent signal overlap and ensure complete dissolution. |

Emerging Research Frontiers and Future Perspectives on 3,5 Difluoro 2 Methoxybenzoic Acid

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of fluorinated aromatic compounds, including 3,5-Difluoro-2-methoxybenzoic acid, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, such as enhanced reaction control, improved safety, and the potential for higher yields and purity. researchgate.netresearchgate.net Flow chemistry, in particular, allows for precise control over reaction parameters like temperature, pressure, and reaction time, which is crucial when handling the often reactive and hazardous reagents used in fluorination. researchgate.netdovepress.com For instance, the use of microreactors can facilitate reactions that are difficult or low-yielding in batch by providing superior mixing and heat transfer. researchgate.netresearchgate.net

A notable application of flow chemistry is in the synthesis of 2,4,5-trifluorobenzoic acid, demonstrating the potential for multi-step continuous processes in the production of fluorinated benzoic acids. researchgate.net While direct research on the flow synthesis of this compound is not extensively documented, the principles applied to similar fluorinated aromatics are highly relevant. researchgate.net Automated platforms can further streamline the synthesis process by integrating reaction, work-up, and purification steps, reducing manual intervention and enabling high-throughput screening of reaction conditions. This is particularly valuable for optimizing the synthesis of complex molecules like this compound and its derivatives.

Role in Sustainable Chemistry and Circular Economy Initiatives

The principles of sustainable chemistry and the circular economy are gaining prominence in chemical manufacturing, with a focus on reducing waste, using renewable resources, and designing environmentally benign processes. epa.govnih.gov In the context of this compound, this translates to developing greener synthesis routes and exploring its potential in creating recyclable materials.